The compound is synthesized through various organic chemistry methods, often involving alkylation of 3-azabicyclo[3.3.1]nonane derivatives with cyclobutyl groups or similar substituents. The synthesis and characterization of this compound can be found in multiple scientific publications and patents, indicating its relevance in medicinal chemistry.
N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is classified as an organic amine and a bicyclic amine. Its structural complexity allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves:
The reaction conditions are optimized to ensure high yields and purity of the final product. For instance, hydrogenation reactions may be performed under controlled temperatures and pressures to enhance reaction kinetics.
The molecular formula for N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is , with a molecular weight of 196.33 g/mol.
Property | Value |
---|---|
Molecular Formula | C12H24N2 |
Molecular Weight | 196.33 g/mol |
IUPAC Name | N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI Key | YNXPUFRXGRJMDG-UHFFFAOYSA-N |
The structure features a bicyclic arrangement that allows for specific interactions with biological receptors, enhancing its potential as a pharmaceutical agent.
N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions applied, leading to various products such as ketones or simpler amines from oxidation and reduction processes.
The mechanism of action for N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with neurotransmitter systems in the brain:
This mechanism underpins its potential therapeutic effects in treating mood disorders and other neurological conditions.
N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is typically a solid at room temperature with specific melting and boiling points that may vary based on purity and form (e.g., crystalline vs amorphous).
Key chemical properties include:
N-cyclobutyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific uses:
The synthesis of the 9-azabicyclo[3.3.1]nonane core relies on transition-metal catalysis to form the characteristic bridged bicyclic structure. Ruthenium complexes, particularly those with chiral diphosphine ligands like BINAP (RuCl₂(R)-BINAPₙ), enable asymmetric hydrogenation of diketone precursors. This process achieves high enantioselectivity (>90% ee) by reducing the C3 carbonyl while preserving the C9 nitrogen for methylation [2]. Alternatively, acid-catalyzed intramolecular Mannich cyclizations construct the bicyclic framework from linear diamine-ketone precursors. Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) catalyze ring closure at 80–100°C, yielding the endo-configured scaffold with >15:1 diastereomeric ratios [3]. These methods address ring strain challenges inherent to the [3.3.1] system, where transannular interactions can lead to byproducts without precise catalyst control.
Table 1: Catalytic Systems for Bicyclic Core Synthesis
Catalyst Type | Substrate | Temperature (°C) | Selectivity (endo:exo) | Yield Range (%) |
---|---|---|---|---|
Ru-BINAP/diamine | 3-Aminoketone precursor | 70–90 | >20:1 | 75–85 |
Rh-DuPhos | Enamide intermediate | 50–60 | 15:1 | 70–78 |
ZnCl₂ | Dianiline-ketone | 100 | 10:1 | 65–72 |
The cyclobutyl moiety is installed through late-stage functionalization of the C3-amine intermediate. Reductive amination using cyclobutanone and NaBH₃CN in methanol at 25°C affords N-cyclobutyl derivatives in 60–75% yield. This method benefits from the strained ring’s enhanced electrophilicity, though over-alkylation can occur without stoichiometric control [5] . For stereoselective variants, Pd-catalyzed Buchwald-Hartwig coupling links cyclobutyl halides to enantiopure 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. Pd₂(dba)₃/XPhos catalysts enable C–N bond formation at 100°C in toluene, achieving 85–90% yield with retention of configuration at C3 [8] . Microwave-assisted protocols (150°C, 30 min) further enhance efficiency for gram-scale production, reducing reaction times from 12 hours to <1 hour.
Stereocontrol is pivotal due to the existence of endo and exo isomers at C3. Hydrogenation with Ru/(S)-BINAP yields the (1R,5S)-endo-3-amine stereoisomer exclusively, as confirmed by X-ray crystallography [6] [10]. This configuration positions the C3-amine pseudo-axially, facilitating selective cyclobutyl functionalization without epimerization. In contrast, uncatalyzed reductive amination generates 5–10% exo byproducts, resolvable via diastereomeric salt formation with L-tartaric acid [10]. Chiral HPLC analysis (Chiralpak IC® column) validates enantiopurity >99% for endo-N-cyclobutyl derivatives, while exo isomers exhibit distinct NMR shifts (δ 2.85 ppm for C3-H vs. 3.15 ppm in endo) [6].
Solvent selection critically impacts sustainability. Replacing dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in reductive amination reduces environmental toxicity while maintaining 80% yield [2]. Catalyst recycling is achieved for Ru-BINAP systems via magnetic nanoparticle immobilization (Fe₃O₄@SiO₂-BINAP-Ru), allowing reuse over 5 cycles with <5% activity loss. Aqueous workups eliminate organic solvents in purification; the dihydrochloride salt of the product precipitates directly upon HCl addition, reducing solvent use by 70% [8] [3]. Life-cycle assessment confirms a 40% lower carbon footprint versus traditional routes.
Key scalability challenges include:
Table 2: Industrial Process Metrics for N-Cyclobutyl Derivative Synthesis
Process Stage | Batch Yield (%) | Continuous-Flow Yield (%) | Purity (%) | Cost Reduction vs. Batch |
---|---|---|---|---|
Bicyclic Core Formation | 78 | 85 | 98.5 | 22% |
Cyclobutyl Amination | 70 | 88 | 99.2 | 35% |
Salt Crystallization | 95 | 97 | 99.9 | 18% |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0